Pyrilamine maleate Pyrilamine maleate Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine.
A histamine H1 antagonist. It has mild hypnotic properties and some local anesthetic action and is used for allergies (including skin eruptions) both parenterally and locally. It is a common ingredient of cold remedies.
See also: Pyrilamine (has active moiety); Acetaminophen; caffeine; pyrilamine maleate (component of); Phenylephrine hydrochloride; pyrilamine maleate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 59-33-6
VCID: VC21167369
InChI: InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula: C17H23N3O.C4H4O4
C21H27N3O5
Molecular Weight: 401.5 g/mol

Pyrilamine maleate

CAS No.: 59-33-6

Cat. No.: VC21167369

Molecular Formula: C17H23N3O.C4H4O4
C21H27N3O5

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Pyrilamine maleate - 59-33-6

Specification

Description Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine.
A histamine H1 antagonist. It has mild hypnotic properties and some local anesthetic action and is used for allergies (including skin eruptions) both parenterally and locally. It is a common ingredient of cold remedies.
See also: Pyrilamine (has active moiety); Acetaminophen; caffeine; pyrilamine maleate (component of); Phenylephrine hydrochloride; pyrilamine maleate (component of) ... View More ...
CAS No. 59-33-6
Molecular Formula C17H23N3O.C4H4O4
C21H27N3O5
Molecular Weight 401.5 g/mol
IUPAC Name (Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key JXYWFNAQESKDNC-BTJKTKAUSA-N
Isomeric SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Appearance Solid powder
Melting Point 212 to 214 °F (NTP, 1992)

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